Pyridin-4-ylurea
Description
Pyridin-4-ylurea is a chemical compound that is part of a broader class of organic molecules containing the pyridine ring, a basic nitrogen-containing heterocycle. Pyridine derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multi-component reactions and cascade processes. For instance, the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) involves a multi-component tether catalysis one-pot protocol, which includes a decarboxylation mechanism to introduce the pyridin-2-ylmethyl group into the target compounds . Similarly, the construction of multisubstituted pyrano[2,3-c]pyrrolidines from 4-pyrones and azomethine ylides is achieved through a chemoselective 1,3-dipolar cycloaddition, which can be further modified to yield pyrazolyl-substituted pyrrolidines .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the molecular geometry, vibrational frequencies, and chemical shift values of a pyridin-4-yl derivative, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . Computational studies, including Hartree-Fock (HF) and density functional method (DFT/B3LYP) calculations, are also employed to understand the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. The formation of pyridines from azabicyclo[3.2.0]hept-2-en-4-ones through a proposed azacyclopentadienone intermediate is an example of the complex reactions these compounds can participate in . Additionally, a novel three-component synthesis of tetrahydrofuro[2,3-c]pyridines demonstrates the ability of pyridine derivatives to form fused ring systems through the formation of multiple chemical bonds in a single reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structures of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine reveal different coordination geometries and the formation of 3D supramolecular networks through hydrogen bonds and weak molecular interactions . These structural features can affect properties such as solubility, melting point, and reactivity, which are crucial for the practical applications of these compounds.
properties
IUPAC Name |
pyridin-4-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVRPQWEPOSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157672 | |
Record name | Urea, 4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylurea | |
CAS RN |
13262-38-9 | |
Record name | Urea, (4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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